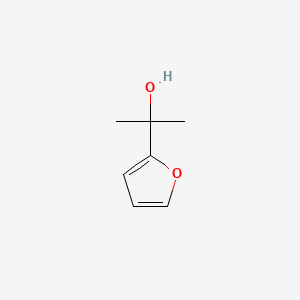

2-(Furan-2-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Furano-2-il)propan-2-ol es un compuesto orgánico con la fórmula molecular C7H10O2. Es un derivado del furano, un compuesto aromático heterocíclico caracterizado por un anillo de cinco miembros que contiene un átomo de oxígeno. Este compuesto es notable por su estructura única, que incluye un anillo de furano unido a un grupo propanol. Se utiliza en diversas aplicaciones químicas y farmacéuticas debido a su reactividad y propiedades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-(Furano-2-il)propan-2-ol puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción de furano con acetona en presencia de un catalizador ácido fuerte, como ácido sulfúrico, para formar el producto deseado. La reacción suele ocurrir bajo condiciones de reflujo para asegurar una conversión completa.

Métodos de producción industrial: En entornos industriales, la producción de 2-(Furano-2-il)propan-2-ol suele implicar el uso de reactores de flujo continuo para optimizar el rendimiento y la pureza. El proceso puede incluir pasos como la destilación y la cristalización para aislar y purificar el compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Furano-2-il)propan-2-ol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Se puede reducir para formar alcoholes o alcanos utilizando agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador.

Sustitución: El anillo de furano puede experimentar reacciones de sustitución electrófila, como halogenación, nitración y sulfonación, en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.

Principales productos formados:

Oxidación: Formación de 2-(furano-2-il)propan-2-ona o ácido 2-(furano-2-il)propanoico.

Reducción: Formación de 2-(furano-2-il)propan-1-ol o 2-(furano-2-il)propano.

Sustitución: Formación de derivados halogenados, nitrados o sulfonados del anillo de furano.

Aplicaciones Científicas De Investigación

2-(Furano-2-il)propan-2-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas y antiinflamatorias.

Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con dianas biológicas.

Industria: El compuesto se utiliza en la producción de productos químicos finos y como bloque de construcción para moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de 2-(Furano-2-il)propan-2-ol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de furano puede participar en interacciones π-π con residuos aromáticos en proteínas, mientras que el grupo hidroxilo puede formar enlaces de hidrógeno con cadenas laterales de aminoácidos. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos.

Compuestos similares:

2-(Furano-2-il)etanol: Estructura similar pero con un grupo etilo en lugar de un grupo propilo.

2-(Furano-2-il)propan-1-ol: Estructura similar pero con el grupo hidroxilo en el primer carbono de la cadena propilo.

2-(Furano-2-il)propan-2-ona: Estructura similar pero con un grupo cetona en lugar de un grupo hidroxilo.

Singularidad: 2-(Furano-2-il)propan-2-ol es único debido a su disposición específica del anillo de furano y el grupo hidroxilo en el segundo carbono de la cadena propilo. Esta configuración imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

2-(Furan-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

2-(Furan-2-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propyl chain.

2-(Furan-2-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 2-(Furan-2-yl)propan-2-ol is unique due to its specific arrangement of the furan ring and the hydroxyl group on the second carbon of the propyl chain. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propiedades

IUPAC Name |

2-(furan-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKUAAAZHQCMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)